Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a dichlorophenyl group and a methyloxirane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with methyl chloroacetate in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving oxiranes.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This interaction can occur through various pathways, including SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: This compound shares the dichlorophenyl group but differs in its functional groups and overall structure.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a dichlorophenyl group, used in the synthesis of herbicides.
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C11H10Cl2O3 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10Cl2O3/c1-11(9(16-11)10(14)15-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3 |
InChI Key |
KVDMLLNFJWIQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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